N-heptylbiphenyl-4-carboxamide
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Overview
Description
N-heptylbiphenyl-4-carboxamide is an organic compound with the molecular formula C20H25NO It is a derivative of biphenyl, where a heptyl group is attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptylbiphenyl-4-carboxamide typically involves the reaction of 4-biphenylcarboxylic acid with heptylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-heptylbiphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-heptylbiphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-heptylbiphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-biphenylcarboxamide
- N-octyl-4-biphenylcarboxamide
- N-hexyl-4-biphenylcarboxamide
Uniqueness
N-heptylbiphenyl-4-carboxamide is unique due to its specific heptyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C20H25NO |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-heptyl-4-phenylbenzamide |
InChI |
InChI=1S/C20H25NO/c1-2-3-4-5-9-16-21-20(22)19-14-12-18(13-15-19)17-10-7-6-8-11-17/h6-8,10-15H,2-5,9,16H2,1H3,(H,21,22) |
InChI Key |
UMBMWQSPMWOGHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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